molecular formula C15H17N3O2 B2702119 N-[2-[(1-Cyanocyclobutyl)amino]-2-oxoethyl]-2-methylbenzamide CAS No. 1645542-89-7

N-[2-[(1-Cyanocyclobutyl)amino]-2-oxoethyl]-2-methylbenzamide

Cat. No. B2702119
CAS RN: 1645542-89-7
M. Wt: 271.32
InChI Key: UDBDUYWWFARDNV-UHFFFAOYSA-N
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Description

“N-[2-[(1-Cyanocyclobutyl)amino]-2-oxoethyl]-2-methylbenzamide” is a chemical compound. It is a derivative of benzamide .


Synthesis Analysis

The synthesis of similar compounds involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . The reaction can be carried out in several ways, including stirring without solvent and/or heat, stirring without solvent at a steam bath, and fusion .


Chemical Reactions Analysis

The chemical reactivity of similar compounds, such as N-cyanoacetamides, is well-documented . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Scientific Research Applications

Antimicrobial Activity

N-[2-[(1-Cyanocyclobutyl)amino]-2-oxoethyl]-2-methylbenzamide analogues have been investigated for their antimicrobial properties. For example, derivatives of distamycin, which include modifications to enhance lipophilicity, have shown significant antimicrobial activity against key organisms such as MRSA and Candida albicans. These compounds demonstrate low toxicity towards mammalian cell lines, highlighting their potential as therapeutic agents (A. Khalaf et al., 2004).

Synthesis and Characterization

Efforts have been made to synthesize novel compounds with the structure of N-[2-[(1-Cyanocyclobutyl)amino]-2-oxoethyl]-2-methylbenzamide and to evaluate their chemical and biological properties. For instance, the operationally simple synthesis of N,N-Diethyl-3-methylbenzamide (DEET) using COMU as a coupling reagent illustrates the innovative approaches to amide bond formation, a process relevant for the synthesis of compounds with similar structures (Jonathan M. Withey & Andrea Bajic, 2015).

DNA Interaction and Cellular Processes

Compounds structurally related to N-[2-[(1-Cyanocyclobutyl)amino]-2-oxoethyl]-2-methylbenzamide have been utilized to study DNA interactions and the impact on cellular processes. For instance, 3-Aminobenzamide, an inhibitor of poly(ADP-ribose) synthetase, has been used to investigate the role of protein ribosylation in DNA repair mechanisms. This research sheds light on the broader implications of such compounds in understanding and potentially treating conditions associated with DNA damage (J. Cleaver, K. Milam, & W. Morgan, 1985).

Safety and Hazards

The safety data sheet for a similar compound, “4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide”, indicates that it may cause an allergic skin reaction and serious eye irritation .

properties

IUPAC Name

N-[2-[(1-cyanocyclobutyl)amino]-2-oxoethyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-11-5-2-3-6-12(11)14(20)17-9-13(19)18-15(10-16)7-4-8-15/h2-3,5-6H,4,7-9H2,1H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDBDUYWWFARDNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC(=O)NC2(CCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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